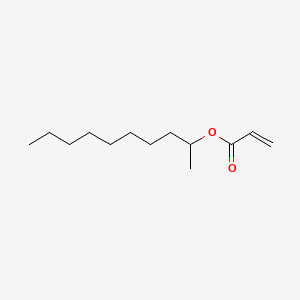

1-Methylnonyl acrylate

Description

Overview of Alkyl Acrylate (B77674) Monomers in Chemical Science

Alkyl acrylates are a versatile class of chemical compounds, specifically esters derived from acrylic acid. safecosmetics.org These monomers are foundational building blocks for a vast array of polymers and resins. gantrade.com In general, acrylate esters are known for producing polymers with excellent durability, high gloss and color retention, and strong resistance to weathering. gantrade.com This makes them highly suitable for applications such as industrial and architectural coatings and automotive finishes. gantrade.com

The properties of the resulting acrylic polymers are heavily influenced by the structure of the alkyl group in the monomer. gantrade.com Chemists can systematically tailor the characteristics of a copolymer by carefully selecting the comonomers. gantrade.com Monomers are classified into three main categories: hard, soft, and functional. jindunchem-med.com Short-chain monomers, such as methyl methacrylate (B99206), tend to produce harder, more brittle polymers with high cohesion. In contrast, long-chain monomers, like butyl acrylate and 2-ethylhexylacrylate, are used to create softer, more flexible, and tacky polymers. gantrade.com The functionality of the monomer also plays a critical role; monofunctional monomers lead to chain extension, which increases flexibility, while multifunctional monomers create crosslinked networks, improving rigidity and scratch resistance. bomar-chem.com

Significance of Long-Chain Acrylates in Contemporary Research

Long-chain acrylate monomers are of significant interest in contemporary materials science research due to the unique properties they impart to polymers. Their extended alkyl chains provide greater flexibility and are instrumental in developing soft and tacky polymers. gantrade.com This characteristic is crucial for applications such as pressure-sensitive adhesives, sealants, and coatings where flexibility and adhesion are paramount. gantrade.comresearchgate.net

A key area of research is the enhancement of material durability and resistance. Long-chain acrylates, such as lauryl acrylate and octadecyl acrylate, have been shown to improve a polymer's resistance to water and alcohol. jindunchem-med.com The hydrophobic nature of the long alkyl chain is a desirable trait for creating water-repellent and hydrolytically stable materials. gantrade.comkowachemical.com Furthermore, research into specialty monomers, like the long-chain vinyl neodecanoate, has demonstrated significant improvements in the alkali resistance of copolymers. gantrade.com In advanced applications, the molecular structure of long-chain acrylates is being precisely engineered to create specialized materials, such as microcapsules for the controlled delivery of active ingredients in various consumer products. mdpi.com

Historical Development of Research on Acrylate Compounds

The scientific journey of acrylate compounds began in the 19th century. Acrylic acid was first discovered in 1843, followed by methacrylic acid in 1865. nih.gov A significant milestone occurred in 1880 when G. W. A. Kahlbaum reported the first synthesis of an acrylic polymer, and the principle of light-induced polymerization of these compounds was introduced using glass prisms. nih.govwikipedia.org

The early 20th century saw pivotal work by chemist Otto Röhm, whose 1901 doctoral dissertation focused on the polymerization products of acrylic acid. plexiglas.de His research was instrumental in the field, leading to the industrial production of polymethyl methacrylate (PMMA) in 1928 and the invention of PLEXIGLAS® in 1933. nih.govplexiglas.de The 1930s marked a period of rapid development, with acrylates and methacrylates finding applications in manufacturing plastic glass for aircraft, as well as in paints and coatings. nih.gov Further innovations in the 1940s included the discovery of intraoral polymerization of dental resins and the development of self-curing resins, expanding the practical applications of acrylate chemistry. nih.gov

Current Research Landscape and Academic Trends for Alkyl Acrylates

The current research landscape for alkyl acrylates is heavily influenced by a global push towards sustainability and environmental responsibility. A major trend is the increasing demand for water-based coatings and eco-friendly materials, driven by stricter environmental regulations. marketresearchfuture.com This has spurred significant research and development into bio-based alkyl acrylates as alternatives to traditional petrochemical-based monomers. growthmarketreports.comexactitudeconsultancy.com The global market for bio-based alkyl acrylates was valued at USD 1.42 billion in 2024 and is projected to grow, reflecting robust demand from sectors like architectural coatings, automotive, and plastics. growthmarketreports.com

Academic and industrial research is focused on creating sustainable and high-performance materials. growthmarketreports.com This includes the development of innovative production technologies for more efficient and environmentally friendly synthesis of acrylates. marketresearchfuture.com In application-driven research, there is a strong trend towards the customization of polymer properties for specific end-uses. For instance, studies are exploring how to precisely design acrylate monomers to optimize the performance of microcapsules, which could lead to more sustainable production processes by reducing the amount of active ingredients needed. mdpi.com The Asia Pacific region, in particular, is leading the adoption of bio-based materials, supported by government initiatives and investment in research and development. growthmarketreports.com

Scope and Objectives of Academic Inquiry for 1-Methylnonyl Acrylate

This compound, also known as decan-2-yl prop-2-enoate, is a long-chain alkyl acrylate with the chemical formula C₁₃H₂₄O₂. ontosight.ailookchem.com As a monofunctional monomer, it can participate in free-radical polymerization to produce acrylic polymers. ontosight.ai Academic inquiry into this specific compound focuses on characterizing its unique properties and understanding its potential contributions to polymer chemistry, particularly in the context of long-chain acrylates.

The primary objectives of studying this compound include determining how its branched alkyl structure influences polymer characteristics. Its known properties, such as flexibility, adhesion, and water resistance, make it a valuable component in the formulation of adhesives, coatings, and textile finishes. ontosight.ai Research aims to quantify these effects and compare them to other long-chain isomers like isodecyl acrylate. thegoodscentscompany.comnih.gov A key area of investigation is its performance as a monomer in creating polymers with tailored properties, leveraging its specific physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.328 g/mol |

| Boiling Point | 266.1°C at 760 mmHg |

| Density | 0.877 g/cm³ |

| Flash Point | 92.1°C |

| Refractive Index | 1.439 |

| Appearance | Clear, colorless liquid |

| Odor | Characteristic fruity |

| Solubility | Insoluble in water, soluble in organic solvents |

| CAS Number | 51443-72-2 |

Data sourced from LookChem lookchem.com and Ontosight ontosight.ai.

Table of Compounds

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexylacrylate |

| Acrylic acid |

| Adipic dihydrazide |

| Allyl methacrylate |

| Butyl acrylate |

| Butyl methacrylate |

| Ethyl acrylate |

| Glacial acrylic acid |

| Glacial methacrylic acid |

| Isodecyl acrylate |

| Lauryl acrylate |

| Methacrylic acid |

| Methyl acrylate |

| Methyl methacrylate |

| Octadecyl acrylate |

| Polymethyl methacrylate (PMMA) |

| Styrene |

Structure

3D Structure

Properties

CAS No. |

51443-72-2 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

decan-2-yl prop-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |

InChI Key |

GUOJYIXWHMJFDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylnonyl Acrylate and Analogous Derivatives

Esterification Reactions for Acrylate (B77674) Monomer Synthesis

Esterification stands as the most conventional and widely employed method for synthesizing 1-Methylnonyl acrylate and similar branched-chain acrylate monomers. This class of reactions involves the formation of an ester from an alcohol and a carboxylic acid or its derivative.

Direct Esterification Approaches

Direct esterification is the foundational method for producing acrylate esters, involving the reaction between acrylic acid and the corresponding alcohol—in this case, 2-decanol (B1670014) (1-methylnonanol)—typically in the presence of an acid catalyst. The reaction is reversible, and to drive the equilibrium toward the product side, water, a byproduct, is continuously removed from the reaction mixture, often through azeotropic distillation.

The synthesis of analogous long-chain alkyl acrylates, such as dodecyl acrylate and octadecyl acrylate, provides a model for this process. For instance, the preparation of dodecyl acrylate involves the esterification of acrylic acid with dodecyl alcohol. chemicalbook.com The reaction is conducted in a resin kettle under a nitrogen atmosphere, using a solvent like toluene (B28343) to facilitate the removal of water. chemicalbook.com A polymerization inhibitor, such as hydroquinone, is essential to prevent the unwanted polymerization of the acrylate monomer and acrylic acid at the elevated temperatures required for the reaction. chemicalbook.com Similarly, a method for preparing octadecyl acrylate involves heating octadecanol and then adding acrylic acid and a catalyst. The mixture is refluxed, and the water generated is separated to drive the reaction to completion. google.com

Key parameters influencing the yield and reaction rate include temperature, the molar ratio of reactants, catalyst concentration, and the efficiency of water removal. researchgate.net For many esterification reactions, temperatures are maintained between 70 to 180°C. google.com

Transesterification Pathways

Transesterification, or ester exchange, presents an alternative to direct esterification, avoiding the direct handling of the corrosive and highly reactive acrylic acid. This pathway involves the reaction of an alcohol (2-decanol) with a more readily available, less volatile acrylate ester, such as methyl acrylate or ethyl acrylate. The reaction is catalyzed by acids, bases, or enzymes.

This process results in the formation of the desired this compound and a simple alcohol byproduct (e.g., methanol (B129727) or ethanol), which is typically removed by distillation to shift the reaction equilibrium towards the products. Titanium alkoxides are effective catalysts for acrylate-selective transesterification. researchgate.net This method can be combined with other reactions in tandem catalytic approaches; for example, poly(ester-ether)s can be prepared from simple alkyl acrylates and diols by combining oxa-Michael addition with transesterification. rsc.orgrsc.org

Acid-Catalyzed Esterification Processes

Acid catalysis is fundamental to both direct esterification and transesterification reactions for producing acrylates. The catalyst protonates the carbonyl oxygen of the acrylic acid (or its ester), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

A variety of acid catalysts are employed, which can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts : Conventional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). google.comchemguide.co.uk Sulfuric acid is highly efficient and widely used. researchgate.netresearchgate.net For example, in the synthesis of methyl acrylate from acrylic acid and methanol, sulfuric acid may be used in concentrations ranging from 5 to 50% by weight in the esterification solution. google.com However, these catalysts can be corrosive and difficult to separate from the product mixture, often requiring neutralization and washing steps that generate waste. technoarete.orgcore.ac.uk

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These catalysts are easily separated from the reaction mixture by filtration, are often reusable, and can be less corrosive. technoarete.org Examples include:

Ion-Exchange Resins : Sulfonic acid-functionalized polystyrene resins like Amberlyst are effective and have been studied for the esterification of acrylic acid with alcohols such as 2-ethylhexan-1-ol. scribd.com

Supported Acids : Tungstophosphoric acid supported on zirconia has been shown to be an effective heterogeneous catalyst for the liquid-phase esterification of acrylic acid with alcohols like butanol and hexanol. researchgate.net

Sulfated Metal Oxides : Sulfated zirconia promoted with iron has been used to catalyze the esterification of acrylic acid with 2-ethylhexanol, achieving good conversion under optimized conditions. core.ac.uk

The choice of catalyst can significantly impact reaction conditions and product yield, as shown in the table below.

| Catalyst Type | Specific Example | Advantages | Typical Reaction Conditions |

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | High activity, low cost | Elevated temperatures (70-180°C) with continuous water removal google.com |

| Heterogeneous Acid | Sulfonic acid-type ion-exchange resin (e.g., Amberlyst) | Recyclable, non-corrosive, easy separation | Batch reactor, temperatures from 353 to 393 K (80-120°C) scribd.com |

| Heterogeneous Acid | Zirconia-supported tungstophosphoric acid | High thermal stability, reusability | Liquid phase, batch reactor researchgate.net |

Novel Catalytic Systems for Acrylate Formation

Research into acrylate synthesis is continuously exploring novel catalytic systems to improve efficiency, sustainability, and substrate scope.

Enzymatic Catalysis : Lipases are increasingly used as biocatalysts for esterification reactions under mild conditions. mdpi.com This chemoenzymatic synthesis offers high selectivity and avoids harsh reaction conditions and unwanted side reactions. The direct enzymatic esterification of free carbohydrates with acrylic acid, for example, has been demonstrated as a feasible method to produce sugar acrylates. researchgate.netresearchgate.net While not specifically documented for this compound, this approach is applicable to a wide range of alcohols.

Advanced Heterogeneous Catalysts : Development continues in the field of solid acid catalysts. A series of siloxane-functionalized vanadium phosphorus oxide (VPO)-TiO₂ catalysts have been prepared and used to catalyze the co-activation reaction of aldehyde condensation with esterification for the production of methyl acrylate and acrylic acid. rsc.org Nickel compounds supported on inert oxides like silica (B1680970) or alumina, combined with an acidic molecular sieve, have been patented as catalysts for synthesizing acrylates from acetylene (B1199291). google.com

Catalytic Conversion of Renewables : Significant effort is directed towards producing acrylates from renewable feedstocks. A notable development is a catalyst technology that converts lactic acid, derived from biomass like corn, into acrylic acid and acrylates with high yields. specialchem.com This approach could potentially reduce the price of renewable acrylic acid below that of fossil-derived chemicals. specialchem.com

Alternative Synthetic Routes to Branched Alkyl Acrylates

Beyond traditional esterification, other synthetic strategies are being explored to access branched alkyl acrylates, often starting from simple, abundant feedstocks like olefins.

Olefin Hydrocarboxylation and Derivatization

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across the double bond of an olefin. This can be a pathway to produce carboxylic acids that are precursors to branched esters. More direct routes involve the catalytic carboxylation of olefins in the presence of an alcohol to directly yield the ester.

The direct catalytic carboxylation of ethylene (B1197577) with carbon dioxide (CO₂) to produce acrylates has been a significant research challenge. bohrium.com Recent advancements have identified promising catalyst systems that can facilitate this conversion, contributing to a circular carbon economy by utilizing CO₂ as a C1 feedstock. bohrium.com While primarily focused on ethylene, the principles could be extended to longer-chain olefins to produce more complex acrylates.

Another approach is the hydroalkylation of unactivated olefins. For example, a dual catalytic system using manganese and nickel has been developed to hydroalkylate olefins with unactivated alkyl halides, a method that can create aliphatic quaternary carbons and offers a pathway to branched structures. nih.gov While not a direct route to acrylates, it demonstrates a modern method for creating branched alkyl chains from simple olefins, which could then be functionalized to the desired alcohol or acid precursor for esterification.

Carbonylation Strategies

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule, represent a significant pathway for the synthesis of acrylic acid and its esters. Historically, the Reppe process, developed in the 1930s, utilized the carbonylation of acetylene with carbon monoxide in the presence of an alcohol and a nickel carbonyl catalyst. google.com While effective, this process required high temperatures and pressures, and the catalyst was highly toxic. google.com

Modern advancements have led to the development of safer and more efficient catalytic systems. For instance, catalysts based on palladium salts have been shown to facilitate the carbonylation of acetylene under milder conditions. google.com A preparation method for acrylic acid or its esters can be achieved by catalyzing acetylene carbonylation with a high-loading palladium salt catalyst at relatively low temperatures and pressures. google.com

The general scheme for the synthesis of an acrylate ester via carbonylation of acetylene can be represented as:

HC≡CH + CO + ROH → CH₂=CHCOOR

In the context of synthesizing this compound, the alcohol (ROH) would be 1-methylnonanol (decan-2-ol). The reaction would proceed in the presence of a suitable catalyst, such as a palladium complex, under a carbon monoxide and acetylene atmosphere. Research has demonstrated that high conversions of acetylene (over 99%) and high yields of the acrylate product (over 96%) can be achieved using such methods. google.com

Another approach involves the carbonylation of unsaturated carboxylic acids. For example, acrylic acid itself can undergo a carbonylative ring-closure to form succinic anhydride (B1165640) in the presence of a cobalt catalyst. researchgate.net While this specific reaction does not produce an acrylate ester, it demonstrates the versatility of carbonylation in modifying molecules with acrylic moieties.

The direct synthesis of acrylates from CO₂ and alkenes is considered a "dream reaction" due to its potential for sustainability. bohrium.com This process, known as oxidative C-C coupling, has been a significant challenge for researchers. However, progress is being made in developing catalyst systems that can facilitate the direct carboxylation of ethylene with CO₂ to produce acrylates. bohrium.com

| Carbonylation Method | Reactants | Catalyst | Conditions | Product | Key Advantages |

| Reppe Process (Modified) | Acetylene, Carbon Monoxide, Alcohol | Palladium Salt | Low Temperature and Pressure | Acrylate Ester | Milder conditions, higher yields google.com |

| Direct Carboxylation | Ethylene, Carbon Dioxide | Various Metal Complexes | - | Acrylate | Utilizes CO₂ as a C1 feedstock bohrium.combohrium.com |

Green Chemistry Principles in Acrylate Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic routes for acrylates, aiming to reduce environmental impact and improve sustainability. These principles focus on aspects such as atom economy, the use of renewable resources, safer solvents, and energy efficiency.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comnih.gov An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. wikipedia.org The E-factor (environmental factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.comlibretexts.org

In acrylate synthesis, addition reactions, such as the direct esterification of acrylic acid with an alcohol, generally have a high atom economy, with water being the only byproduct.

CH₂=CHCOOH + ROH ⇌ CH₂=CHCOOR + H₂O

By contrast, older synthetic routes often involved multiple steps with stoichiometric reagents, leading to lower atom economy and significant waste generation. nih.gov For example, the synthesis of acrylates from acryloyl chloride and an alcohol generates a salt as a byproduct, reducing the atom economy.

The development of catalytic processes with high selectivity and yield is crucial for improving reaction efficiency and minimizing waste. researchgate.net For instance, a highly efficient biobased synthesis of acrylic acid from furfural (B47365) has been reported with a total yield of 81% over four steps and excellent atom efficiency. nih.gov

| Metric | Definition | Ideal Value | Relevance to Acrylate Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Addition reactions like esterification are highly atom-economical. wikipedia.org |

| E-Factor | Mass of waste / Mass of product | 0 | Lower E-factors indicate a greener process with less waste. libretexts.org |

The chemical industry is shifting towards the use of renewable feedstocks to reduce its reliance on fossil fuels and mitigate CO₂ emissions. fau.eu In the context of acrylate synthesis, significant research has been dedicated to producing acrylic acid and its derivatives from biomass. sciencedaily.comagro-chemistry.com

Several bio-based routes to acrylates are being explored:

From Lactic Acid: Lactic acid, which can be produced by fermenting carbohydrates from sources like corn and sugar, can be catalytically dehydrated to produce acrylic acid and acrylates. fau.euazom.comspecialchem.com New catalyst formulations have been developed to improve the yield and reduce the cost of this process. azom.comspecialchem.com

From Glycerol (B35011): Glycerol, a byproduct of biodiesel production, can be converted to acrylic acid. rsc.org

From Furfural: Furfural, derived from lignocellulosic biomass, can be converted to acrylic acid through a multi-step, environmentally benign process. nih.govsciencedaily.com This route can be highly efficient with minimal waste. nih.gov

Bio-based Alcohols: To produce fully bio-based acrylates, renewable alcohols can be used in the esterification step. chemistryviews.org Examples include alcohols derived from plants and other natural sources. chemistryviews.org

The use of these renewable feedstocks not only improves the sustainability of acrylate production but also has the potential to create new economic opportunities. azom.com

| Renewable Feedstock | Conversion Pathway | Resulting Bio-based Chemical |

| Corn, Sugar (Carbohydrates) | Fermentation followed by catalytic dehydration | Lactic Acid -> Acrylic Acid fau.euazom.com |

| Lignocellulosic Biomass | Acid cracking and subsequent conversion | Furfural -> Acrylic Acid nih.govsciencedaily.com |

| Glycerol | Catalytic conversion | Acrylic Acid rsc.org |

| Plant-based sources | Various | Bio-based alcohols for esterification chemistryviews.org |

Solvents play a critical role in chemical synthesis but can also contribute significantly to the environmental impact of a process. Green chemistry encourages the use of safer, more environmentally benign solvents. acs.org

In acrylate synthesis and polymerization, research has focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent for some reactions, particularly in the synthesis of water-soluble polymers. rsc.org

For reactions that require organic solvents, bio-derived solvents are gaining traction. Cyrene and its derivative Cygnet 0.0, which are derived from cellulose, have been successfully used as environmentally friendly solvents for the polymerization of various acrylates and methacrylates. acs.org These solvents have been shown to facilitate controlled polymerization with reduced side reactions and lower catalyst concentrations. acs.org

Other green solvents used in acrylate synthesis include:

2-Methyltetrahydrofuran (Me-THF): A bio-derived solvent used in the synthesis of N-tetrahydrofurfuryl lactamide (B1674226) acrylate. rsc.org

Methanol, Acetonitrile (B52724), and Tetrahydrofuran (THF): These are ranked as relatively environmentally safe solvents and have been used in the synthesis of acrylic acid from furfural. nih.gov

The choice of solvent can also influence the efficiency and selectivity of the reaction. For example, in the oxidation of acrolein to acrylic acid, the choice of solvent can regulate the yield and selectivity of the desired product. maastrichtuniversity.nl

Process intensification aims to develop smaller, more efficient, and more sustainable chemical production methods. researchgate.net This is often achieved by combining multiple operations into a single unit, leading to significant savings in energy and capital costs.

In the production of acrylates, several process intensification strategies have been explored:

Reactive Distillation: This technique combines the chemical reaction (esterification) and the separation of products in a single column. acs.org It has been applied to the production of butyl acrylate, although challenges such as polymerization at high temperatures need to be addressed through the use of inhibitors. acs.org

Continuous Flow Processes: Continuous flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and higher throughput. researchgate.net An efficient and safe laboratory-scale continuous flow process for the synthesis of (meth)acrylate monomers has been developed, demonstrating excellent conversions and high yields in short reaction times. rsc.org

Advanced Catalysts: The development of more active and selective catalysts can significantly improve energy efficiency by allowing reactions to be carried out at lower temperatures and pressures. specialchem.com For example, a new method for making acrylics using a porous manganese oxide catalyst operates at mild temperatures, increasing energy efficiency and reducing byproducts. specialchem.com

These strategies contribute to making acrylate synthesis more economically viable and environmentally friendly. up.pt

Chemical Reactivity and Transformation Pathways of 1 Methylnonyl Acrylate

Fundamental Reaction Mechanisms of Acrylates

Acrylate (B77674) esters are versatile monomers that participate in a range of chemical transformations, most notably nucleophilic addition reactions, Michael additions, and cycloadditions. The reactivity of the acrylate is a consequence of the polarization of the molecule, which renders the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of α,β-unsaturated carbonyl compounds like acrylates. In this reaction, a nucleophile attacks the electrophilic β-carbon of the acrylate. This can proceed via a 1,4-conjugate addition (Michael addition) or a 1,2-addition to the carbonyl carbon. Generally, softer nucleophiles favor 1,4-addition, while harder nucleophiles may attack the carbonyl carbon directly.

The structure of 1-methylnonyl acrylate, with its bulky 1-methylnonyl group, can influence the accessibility of the carbonyl carbon. While direct comparative studies are scarce, it is established that steric hindrance around the carbonyl group can disfavor 1,2-addition. Theoretical studies on the addition of nucleophiles to acrylates have shown that the reaction pathway is sensitive to substituents on the acrylate. researchgate.net For this compound, the large alkyl group would likely sterically hinder the approach of a nucleophile to the carbonyl carbon, thus favoring the 1,4-conjugate addition pathway.

The reaction of decyl acrylate, a structurally similar long-chain acrylate, with acids leads to an exothermic reaction yielding n-decyl alcohol and acrylic acid, demonstrating the susceptibility of the ester linkage to nucleophilic attack under acidic conditions. iitk.ac.innih.gov Similarly, caustic solutions can hydrolyze the ester group. iitk.ac.innih.gov

Michael Addition Pathways

The Michael addition is a specific and widely utilized type of 1,4-conjugate nucleophilic addition. researchgate.netresearchgate.net It involves the addition of a nucleophile (Michael donor) to an activated α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.netresearchgate.net For acrylates, this reaction is a cornerstone of polymer and organic synthesis. The general mechanism involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate, which is then protonated to yield the final product. researchgate.net The reaction can be catalyzed by bases or nucleophiles. researchgate.net

The reactivity of acrylates in Michael additions is influenced by steric and electronic factors. The presence of an α-methyl group on the acrylate (as in methacrylates) is known to decrease reactivity compared to acrylates due to steric hindrance and the electron-donating effect of the methyl group. researchgate.net In the case of this compound, the substitution is on the alcohol portion of the ester and not directly on the double bond. However, the bulky 1-methylnonyl group can still exert steric influence on the transition state of the reaction, potentially slowing it down compared to acrylates with smaller, linear alkyl chains. Studies on the aza-Michael addition have shown that a longer alkyl chain on the acrylate can lead to a lower reaction rate. mdpi.com

The thiol-Michael addition, or hydrothiolation, is a highly efficient and often "click" reaction between a thiol and an electron-deficient alkene like an acrylate. researchgate.net The reaction can be initiated by a base or a nucleophile. researchgate.net In base catalysis, the base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate. researchgate.net Nucleophilic catalysis involves the initial addition of the nucleophile to the acrylate, forming an enolate that then deprotonates the thiol. researchgate.net

The reactivity in thiol-Michael additions is sensitive to steric hindrance on both the thiol and the acrylate. nih.gov Alkyl substitution at the α or β carbons of the acrylate can significantly reduce reactivity. researchgate.net While this compound is not substituted directly on the vinyl group, the bulky ester group can still influence the reaction rate. Studies on α-substituted acrylate esters have shown that even with steric hindrance, the reaction can proceed efficiently with appropriate catalysts. acs.orgd-nb.info For instance, the sulfa-Michael addition to α-substituted acrylates can be effectively catalyzed by bifunctional iminophosphoranes. acs.orgd-nb.info It is expected that the thiol-Michael addition to this compound would proceed readily, although potentially at a slower rate than with less hindered acrylates like methyl or ethyl acrylate.

The aza-Michael addition involves the conjugate addition of an amine to an acrylate. researchgate.net This reaction is fundamental in the synthesis of β-amino acids and in the curing of various polymer systems. researchgate.netresearchgate.net Primary amines can react twice, first forming a secondary amine adduct, which can then react with a second acrylate molecule. researchgate.netmdpi.com The reactivity of the resulting secondary amine is generally lower than the initial primary amine due to increased steric hindrance and different electronic properties. acs.org

Kinetic studies have shown that the aza-Michael addition is influenced by the structure of both the amine and the acrylate. researchgate.netnih.gov Computational studies on the addition of primary and secondary amines to ethyl acrylate indicate that the reaction often proceeds through a zwitterionic intermediate, followed by a rate-controlling proton transfer. researchgate.netnih.gov The presence of substituents on the amine or the acrylate double bond can make the alternative 1,4-addition pathway more competitive. researchgate.netnih.gov

For this compound, two structural features are pertinent: the long nonyl chain and the methyl group on the secondary alcohol moiety. Research has indicated that increasing the length of the alkyl chain of the acrylate can decrease the rate of the aza-Michael addition. mdpi.com The steric bulk introduced by the 1-methylnonyl group would also be expected to reduce the reaction rate compared to linear alkyl acrylates due to increased steric hindrance in the transition state.

Kinetic studies of Michael additions to acrylates have provided valuable insights into their reactivity. The reaction is typically second-order, depending on the concentrations of both the Michael donor and the acceptor. mdpi.com The rate is significantly affected by the catalyst, solvent, and the structure of the reactants. mdpi.com

For aza-Michael additions, it has been reported that the longer the alkyl chain of the acrylate, the lower the reaction rate. mdpi.com This suggests that for this compound, the nonyl group would contribute to a slower reaction rate compared to, for example, methyl acrylate. A study involving the addition of n-propylamine to various acrylates demonstrated this trend. mdpi.com Furthermore, branched acrylates such as 2-ethylhexyl acrylate have also been studied, providing a model for the steric effects that can be anticipated from the 1-methylnonyl group. mdpi.com

Table 1: Factors Influencing Michael Addition Reactivity of Acrylates

| Factor | Influence on Reaction Rate | Rationale |

| Acrylate Structure | ||

| α-Substitution (e.g., methacrylate) | Decreases | Steric hindrance and electron-donating effect of the alkyl group. researchgate.net |

| Long Alkyl Chain in Ester | Decreases | Potential steric hindrance in the transition state and effects on solubility/diffusion. mdpi.com |

| Branched Alkyl Chain in Ester | Decreases | Increased steric hindrance near the reaction center. mdpi.com |

| Nucleophile Structure | ||

| Primary vs. Secondary Amine | Primary amines generally react faster in the initial step. researchgate.netnih.gov | Increased solvation of the zwitterionic intermediate and less sterically hindered proton transfer. researchgate.netnih.gov |

| Steric Hindrance on Nucleophile | Decreases | Hinders approach to the electrophilic β-carbon. nih.gov |

| Catalyst | ||

| Base/Nucleophile Strength | Increases | More effective generation of the active nucleophile (e.g., thiolate). researchgate.net |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. rsc.org Acrylates, being electron-deficient alkenes, are effective dienophiles in normal-demand Diels-Alder reactions. rsc.org The reaction is highly stereospecific and is a powerful tool in organic synthesis for creating cyclic structures with well-defined stereochemistry. iitk.ac.in

The reactivity of the acrylate dienophile can be enhanced by Lewis acid catalysis, which coordinates to the carbonyl oxygen, further increasing the electrophilicity of the double bond. The steric environment of the dienophile can influence the reaction rate and the endo/exo selectivity of the product. iitk.ac.in More sterically hindered dienophiles may react slower and can favor the formation of the thermodynamically more stable exo product. iitk.ac.in

A study on the Diels-Alder reaction between cyclopentadiene (B3395910) and nonyl acrylate, a close structural analog of this compound, has been conducted. researchgate.net The results indicated that the long alkyl chain influenced the endo/exo selectivity, with a slight preference for the exo product compared to shorter-chain acrylates. researchgate.net This suggests that the bulky 1-methylnonyl group in this compound would likely also influence the stereochemical outcome of its Diels-Alder reactions. While sterically hindered acrylates can be less reactive, the reaction can still proceed, sometimes requiring more forcing conditions or specific catalysis. wikipedia.org

in Non-Polymerization Contexts

While this compound is primarily recognized for its role as a monomer in polymerization reactions, its chemical structure, featuring a reactive α,β-unsaturated ester, allows it to participate in a variety of non-polymerization transformations. ontosight.aiwikipedia.org These reactions are fundamental to organic synthesis and provide pathways to new molecules and materials. The reactivity is centered around the ester functionality and the conjugated carbon-carbon double bond. wikipedia.org

Functional Group Interconversions

The acrylate moiety is susceptible to several fundamental organic reactions that transform its functional groups into others. These interconversions are key for synthesizing a diverse range of chemical structures from a single starting material.

Michael Addition: As a classic Michael acceptor, the electron-deficient β-carbon of the acrylate double bond is susceptible to nucleophilic attack. wikipedia.org A wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonic esters), can add to the double bond in a conjugate addition reaction. This process is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

Transesterification: The ester group of this compound can be exchanged by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. wikipedia.org This equilibrium-driven process allows for the synthesis of other acrylate esters from the 1-methylnonyl variant, which can be useful for tuning properties like viscosity or reactivity.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield acrylic acid and 1-methylnonyl alcohol (decan-2-ol). This reaction effectively reverses the esterification process used to synthesize the monomer.

Reduction: The functional groups of this compound can be reduced using various reagents. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can selectively reduce the carbon-carbon double bond to yield 1-methylnonyl propionate (B1217596). The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the double bond, ultimately yielding propan-1-ol and decan-2-ol after workup.

Diels-Alder Reaction: The activated double bond of the acrylate can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. wikipedia.org This powerful carbon-carbon bond-forming reaction creates six-membered rings, providing a pathway to complex cyclic and bicyclic structures.

Table 1: Summary of Functional Group Interconversions for this compound

| Reaction Type | Reacting Functional Group | Reagents/Conditions | Product Type |

| Michael Addition | C=C Double Bond | Nucleophiles (e.g., R₂NH, RSH) | β-Substituted Propionate Ester |

| Transesterification | Ester | Alcohol (R'-OH), Acid/Base Catalyst | New Acrylate Ester (R'-acrylate) |

| Hydrolysis | Ester | H₂O, H⁺ or OH⁻ | Acrylic Acid + Decan-2-ol |

| Catalytic Hydrogenation | C=C Double Bond | H₂, Pd/C | 1-Methylnonyl Propionate |

| Diels-Alder Reaction | C=C Double Bond | Conjugated Diene | Cyclohexene Derivative |

Derivatization for Advanced Applications

Derivatization involves the chemical modification of a compound to produce a new substance with different chemical or physical properties, often for a specialized purpose. The functional groups in this compound serve as handles for such modifications, enabling the creation of derivatives for applications beyond simple polymers.

One significant area for derivatization is in the preparation of analytical standards or for enhancing detectability in techniques like mass spectrometry. spectroscopyonline.com For instance, reactions that introduce a permanently charged group or a highly responsive tag can vastly improve ionization efficiency and analytical sensitivity. spectroscopyonline.com While not specific to this compound, derivatization strategies for carboxylic acids and other functional groups are well-established. For example, after hydrolysis to acrylic acid, derivatizing agents can target the carboxylic acid group to form amides or other esters. uva.nl

Furthermore, derivatization can be used to synthesize novel monomers or specialty chemicals. For example:

Aminolysis: Direct reaction with primary or secondary amines can convert the ester into the corresponding N-substituted acrylamide. This transformation replaces the ester linkage with a more robust amide bond, which can alter the chemical resistance and thermal stability of resulting materials.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a di-halogenated propionate ester. Such compounds can serve as intermediates in further syntheses or be used in applications requiring increased density or flame retardancy.

Table 2: Potential Derivatization Reactions and Applications

| Derivatization Reaction | Target Functional Group | Reagent | Derivative Product | Potential Application |

| Aminolysis | Ester | Primary/Secondary Amine | N-Substituted Acrylamide | Synthesis of specialty polymers (polyacrylamides) with unique properties. |

| Bromination | C=C Double Bond | Bromine (Br₂) | 2,3-Dibromopropionate Ester | Intermediate for further synthesis, flame retardant additives. |

| Epoxidation | C=C Double Bond | Peroxy Acids (e.g., m-CPBA) | 1-Methylnonyl Glycidate | Reactive intermediate, precursor for epoxy resins or polyols. |

Photochemical Reactivity of Acrylate Esters

The photochemical behavior of acrylate esters is a field of significant interest, as exposure to light can induce unique transformations not readily achieved through thermal methods. These reactions are highly relevant for applications in photolithography, coatings, and photocuring. nasa.govacs.org The reactivity of this compound under photochemical conditions can be inferred from the extensive research on similar acrylate and methacrylate (B99206) compounds. scispace.comacs.org

[2+2] Cycloaddition: Upon irradiation with UV light, the acrylate double bond can undergo cycloaddition with another acrylate molecule to form cyclobutane (B1203170) derivatives. scispace.com This dimerization is a common photochemical pathway for α,β-unsaturated carbonyl compounds. The stereochemistry of the resulting cyclobutane rings can sometimes be controlled by the reaction conditions. scispace.com

Isomerization and Rearrangement: Exposure to light can lead to various intramolecular reactions. For some acrylate ester derivatives, trans-cis isomerization of the double bond can occur, followed by other transformations like intramolecular hydrogen abstraction or cyclization to form products such as γ-butenolides or levulinate esters. mdpi.com

Photo-Diels-Alder Reactions: In the presence of a suitable diene, light can be used to generate a reactive species that then undergoes a Diels-Alder-type cycloaddition with the acrylate ester. For example, photolysis of certain ketones can generate a transient diene (a photoenol) that is subsequently trapped by an acrylate dienophile. nasa.gov

Photodegradation: In the presence of oxygen, prolonged exposure to UV light can lead to photodegradation. This process may involve the formation of radical species on the alkyl side groups, leading to cross-linking or chain scission reactions that alter the material's properties. acs.org

Table 3: Summary of Potential Photochemical Reactions

| Photochemical Reaction | Description | Typical Wavelength | Resulting Structure |

| Dimerization | [2+2] cycloaddition of two acrylate molecules. scispace.com | UV Light | Cyclobutane dicarboxylate |

| Isomerization/Lactonization | Trans-cis isomerization followed by intramolecular cyclization. mdpi.com | 254 nm | γ-Butenolides, Levulinate Esters |

| Photo-Diels-Alder | Cycloaddition with a photochemically generated diene. nasa.gov | UV Light | Cyclohexene derivatives |

| Photodegradation | Radical-induced cross-linking or chain scission. acs.org | Artificial Solar Light | Cross-linked or fragmented structures |

Polymerization Science and Engineering of 1 Methylnonyl Acrylate

Radical Polymerization of Acrylates

Radical polymerization is a principal industrial method for the production of polyacrylates. This chain reaction process is characterized by three key stages: initiation, propagation, and termination. The kinetics of these stages are critical in controlling the molecular weight, architecture, and, consequently, the macroscopic properties of the resulting polymer.

Free Radical Polymerization (FRP) Kinetics

The kinetics of free radical polymerization (FRP) of acrylates are complex, influenced by a variety of factors including monomer structure, temperature, and the presence of chain transfer agents. While specific kinetic data for 1-Methylnonyl acrylate (B77674) is not extensively documented in publicly available literature, the general principles of acrylate polymerization provide a foundational understanding of its expected behavior. For branched alkyl acrylates, it has been observed that a clear "family-type" behavior, often seen in linear acrylates, is not always apparent, suggesting that the branching can introduce unique kinetic effects. acs.org

The initiation of polymerization involves the generation of free radicals, which can be achieved through several mechanisms. For many acrylate polymerizations, this is accomplished through the thermal decomposition of a chemical initiator, such as a peroxide or an azo compound. wpmucdn.com These initiators break down at a specific rate dependent on the temperature, creating primary radicals that then react with a monomer molecule to start a polymer chain. acs.org

Another important initiation pathway, particularly at elevated temperatures (typically above 120-140 °C), is thermal self-initiation. wpmucdn.comwestlake.edu.cn In this process, monomer molecules themselves react to form initiating radicals without the need for an external initiator. wpmucdn.com This phenomenon has been reported for various alkyl acrylates and is a crucial consideration in high-temperature polymerization processes. wpmucdn.comwestlake.edu.cn Molecular oxygen can also act as an initiator catalyst at high temperatures, a factor that is counterintuitive to its well-known role as an inhibitor at lower temperatures. westlake.edu.cn

Table 1: Representative Propagation Rate Coefficients for Selected Acrylate Monomers

| Monomer | Temperature (°C) | kp (L mol-1 s-1) |

| Methyl Acrylate | 20 | ~21,000 |

| n-Butyl Acrylate | 20 | ~25,000 |

| Dodecyl Acrylate | 24 | Data typically measured under high pressure |

Note: This table presents generalized values for common acrylates to provide context. Specific data for 1-Methylnonyl acrylate is not available in the cited literature.

Termination is the process by which the growth of a polymer chain is stopped. In radical polymerization, this typically occurs through two primary mechanisms: combination, where two growing radical chains join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate, terminated polymer chains. acs.orgnih.gov

For acrylates, there has been considerable scientific discussion regarding the dominant termination pathway. While traditionally combination was often cited, some studies suggest that disproportionation is the exclusive or predominant mechanism, particularly at ambient temperatures. nih.govnih.gov At higher temperatures and lower radical concentrations, the contribution of other reactions, such as backbiting, which leads to the formation of mid-chain radicals, can further complicate the termination pathways. nih.gov The specific termination kinetics for this compound have not been experimentally determined in the available literature.

Chain transfer is a reaction that terminates a growing polymer chain but simultaneously creates a new radical that can initiate the growth of a new chain. This process is a key mechanism for controlling the molecular weight of the final polymer. mdpi.com Chain transfer can occur to the monomer, the polymer itself, or to a solvent or a specifically added chain transfer agent. mdpi.com

The efficiency of a chain transfer agent is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp).

Equation 1: Chain Transfer Constant Ctr = ktr / kp

Data for chain transfer constants are highly specific to the monomer and the transfer agent. While tables of such constants exist for common monomers, specific values for this compound are not reported in the surveyed literature. Chain transfer to the polymer is a particularly important secondary reaction in acrylate polymerization, leading to the formation of branched structures which can significantly impact the material's rheological properties.

As mentioned previously, acrylate monomers can undergo thermal self-initiation at high temperatures. wpmucdn.com This process is distinct from polymerization initiated by residual impurities and involves the monomers themselves reacting to form initiating radical species. wpmucdn.com Studies on monomers like n-butyl acrylate have shown that this self-initiation can occur at temperatures as low as 80 °C, although it becomes much more significant at higher temperatures. mdpi.com The mechanism is thought to involve the formation of diradical intermediates from the reaction of two monomer molecules. wpmucdn.com While it is plausible that this compound would also exhibit this behavior, specific studies to confirm and quantify this phenomenon are lacking in the available scientific literature.

Lack of Specific Research Data for this compound Prevents Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the controlled/living radical polymerization of this compound to generate the requested article. The user's strict instructions to focus solely on "this compound" and adhere to a detailed outline covering specific aspects of its polymerization science cannot be fulfilled with the currently available research findings.

Searches for Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP) of this compound did not yield specific studies detailing the required information. Consequently, crucial data for the outlined sections, including:

Controlled/Living Radical Polymerization (CRP/LRP) of Acrylates

Nitroxide-Mediated Polymerization (NMP):Research detailing the NMP of this compound, including suitable nitroxides and reaction conditions, is not present in the available results.

The provided instructions demand a thorough, informative, and scientifically accurate article based on diverse sources, with a strict adherence to the specified outline and an exclusive focus on this compound. Without primary research data on this specific compound, the generation of content that meets these requirements is not possible. Proceeding with information on other general or structurally related acrylates would directly violate the explicit negative constraints of the user's request. Therefore, the article cannot be generated at this time.

Photoinitiated Polymerization Processes

Photoinitiated polymerization, or photopolymerization, is a process where a photosensitive monomer formulation is exposed to a high-intensity light source to initiate a chemical reaction, leading to the formation of a polymer. researchgate.net This method offers significant advantages over thermal-initiated polymerization, including rapid and controllable reaction rates, as well as spatial and temporal control over the material's formation. researchgate.net For acrylate monomers, this process typically proceeds via a free-radical chain-wise reaction. mdpi.com The process begins with the fragmentation of a photoinitiator upon exposure to radiation, which then initiates the polymerization of the monomer.

UV-light regulated polymerization is a common method for curing acrylate-based materials. The process relies on a photoinitiator that absorbs UV radiation, typically in the 300–400 nm range, and dissociates into radicals that initiate the polymerization of the acrylate monomers. polymerinnovationblog.com The rate of polymerization and the final properties of the polymer are dependent on several factors, including the nature and concentration of the monomer and photoinitiator, the intensity and wavelength of the UV light, and the reaction temperature. google.com

The concentration of the photoinitiator can affect the molecular weight of the resulting polymer; a higher concentration of the initiator leads to a higher count of radicals, which can result in multiple chain polymerization reactions and consequently lower average molecular weights. nih.gov Oxygen can inhibit free-radical polymerization by reacting with the initiating radicals to form stable peroxy-radicals. polymerinnovationblog.com This inhibition can be overcome by increasing the rate of polymerization to be faster than the rate of oxygen diffusion into the material, often achieved using high-intensity UV sources. polymerinnovationblog.com

Table 1: Example of Components in a UV-Curable Acrylate Formulation This table is illustrative and based on general acrylate systems, not specifically this compound.

| Component | Function | Example Compound | Typical Concentration |

|---|---|---|---|

| Monomer | Forms the polymer backbone | 1,6-Hexanediol Diacrylate (HDDA) nih.gov | > 90 wt% |

| Photoinitiator | Generates radicals upon UV exposure | 2-Hydroxy-2-methyl-1-phenylpropanone nih.gov | 1-5 wt% |

The control of polymerization can be highly dependent on the wavelength of the light used for initiation. Different photoinitiators have distinct absorption spectra, and the efficiency of radical generation is tied to how well the initiator's absorption matches the emission wavelength of the light source (e.g., UV lamps or LEDs). nih.gov Research on methyl acrylate has shown that polymerization can be successfully carried out using various irradiation conditions, including UV, blue, green, and red LED light. nih.gov

Interestingly, the most efficient polymerization does not always correlate directly with the maximum absorption of the photoinitiator complex; a red shift from the maximum absorbance is sometimes observed for the best reaction conditions. nih.govresearchgate.net This allows for a robust, wavelength-dependent regulation of the polymerization process. By selecting specific wavelengths, it is possible to control the reaction rate and achieve high monomer conversions while maintaining narrow molar mass distributions in the resulting polymer. nih.gov

Table 2: Wavelength-Dependent Polymerization of Methyl Acrylate (Illustrative Data) Data adapted from studies on methyl acrylate to illustrate the principle. nih.gov

| Light Source | Wavelength (λ_max) | Monomer Conversion | Polymer Dispersity (Đ) |

|---|---|---|---|

| UV LED | 365 nm | High | Low |

| Blue LED | 470 nm | Very High (Fastest Rate) | Low |

| Green LED | 530 nm | Moderate | Low-Moderate |

Dual-curing systems are advanced material formulations that combine two distinct polymerization reactions, which can proceed either simultaneously or sequentially. mdpi.comupc.edu This approach provides processing flexibility and can result in interpenetrating polymer networks (IPNs) with superior properties compared to those of the individual networks. mdpi.comresearchgate.net Acrylate chemistry is widely used in these systems due to the versatility and reactivity of the acrylate group. mdpi.comnih.gov

A common strategy involves combining a photoinitiated radical polymerization of acrylates with another type of reaction, such as:

Thermal Curing : A formulation may contain both a photoinitiator and a thermal initiator. UV light cures the surface or exposed areas, while a subsequent thermal step cures areas shadowed from the light. researchgate.net A synergistic effect between the photoinitiator and the thermal initiator can sometimes be observed. rsc.org

Thiol-Acrylate "Click" Chemistry : This involves the reaction between thiol and acrylate groups. One approach uses a base-catalyzed thiol-Michael addition reaction as the first curing stage, followed by a photoinitiated radical polymerization of the excess acrylate groups in the second stage. mdpi.com This yields two distinct sets of material properties at the end of each stage. researchgate.net

These systems allow for the creation of handleable, partially cured materials that can be fully cured later, which is advantageous for applications like adhesives and complex manufacturing processes. mdpi.com

Polymer Architecture Control

The synthesis of a homopolymer from this compound would involve the polymerization of this single monomer type to form poly(this compound). Free-radical polymerization is a common method for synthesizing polyacrylates. This can be carried out using various techniques, including solution, emulsion, or bulk polymerization.

In a typical solution polymerization, the monomer is dissolved in a suitable solvent along with a free-radical initiator. The mixture is heated to decompose the initiator and start the polymerization process.

Table 3: General Conditions for Free-Radical Homopolymerization of Acrylates This table presents generalized conditions and is not specific to this compound.

| Parameter | Description | Typical Values/Examples |

|---|---|---|

| Monomer | The acrylate ester to be polymerized. | Methyl Acrylate, Butyl Acrylate researchgate.net |

| Initiator | A compound that generates free radicals upon heating or irradiation. | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide |

| Solvent | A liquid that dissolves the monomer and the resulting polymer. | Toluene (B28343), Tetrahydrofuran (THF), 1,4-Dioxane researchgate.net |

| Temperature | The reaction temperature required to decompose the initiator. | 60-90 °C |

| Atmosphere | An inert atmosphere to prevent oxygen inhibition. | Nitrogen, Argon |

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is widely used to tailor the properties of the final polymer material. By copolymerizing this compound with other monomers, properties such as hardness, flexibility, tack, and glass transition temperature (Tg) can be precisely controlled. researchgate.net

Acrylates are known to copolymerize effectively with a wide range of other monomers, including other acrylates, methacrylates, styrene, and acrylonitrile (B1666552). researchgate.netgantrade.comresearchgate.net For example, copolymerizing a soft, low-Tg monomer like this compound with a hard, high-Tg monomer like methyl methacrylate (B99206) would result in a copolymer with intermediate properties.

The composition of the final copolymer is determined by the initial feed ratio of the monomers and their respective reactivity ratios. The synthesis can be performed using standard free-radical polymerization techniques.

Table 4: Potential Comonomers for Copolymerization with a Long-Chain Acrylate This table is illustrative and lists common comonomers used with acrylates.

| Comonomer | Chemical Name | Potential Impact on Copolymer Properties |

|---|---|---|

| Methyl Methacrylate | Methyl 2-methylpropenoate | Increases hardness, strength, and glass transition temperature (Tg). researchgate.net |

| Styrene | Phenylethene | Improves hardness and chemical resistance. researchgate.net |

| Acrylic Acid | Prop-2-enoic acid | Enhances hydrophilicity and provides sites for crosslinking or functionalization. gantrade.com |

Copolymerization with Other Monomers

Reactivity Ratios and Monomer Sequence Distribution

The behavior of this compound in copolymerization is dictated by its reactivity ratios, which quantify the relative rate at which it adds to a growing polymer chain compared to a comonomer. While specific reactivity ratios for this compound are not extensively documented, the principles can be understood by examining analogous acrylate systems. For instance, in the copolymerization of methyl acrylate (MA) with vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be rMA = 6.1 ± 0.6 and rVAc = 0.0087 ± 0.023, indicating that the methyl acrylate radical prefers to add another methyl acrylate monomer rather than vinyl acetate tue.nl. Similarly, in the copolymerization of acrylonitrile (AN) and methyl acrylate (MA), the reactivity ratios were determined to be 1.29 for AN and 0.96 for MA, suggesting a tendency toward random incorporation with a slight preference for AN self-propagation researchgate.net.

These reactivity ratios directly influence the monomer sequence distribution along the copolymer chain, which can range from random to alternating or blocky arrangements researchgate.net. The distribution of monomer units is a critical parameter that fine-tunes the nano-morphologies and functional properties of the resulting material scirp.org. For example, the triad (B1167595) sequence distribution in acrylonitrile-acrylamide copolymers significantly impacts their cyclization behavior mdpi.com. The sequence can be determined using techniques like 13C NMR spectroscopy, which can identify compositional triad sequences mdpi.com. The ability to control monomer sequence distribution is a formidable challenge but offers a powerful tool for tailoring copolymer properties for specific applications kinampark.com.

Table 1: Reactivity Ratios for Various Acrylate Monomer Pairs This table presents data for analogous acrylate monomers to illustrate the concept of reactivity ratios.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Type |

|---|---|---|---|---|

| Methyl Acrylate | Vinyl Acetate | 6.1 | 0.0087 | Random |

| Acrylonitrile | Methyl Acrylate | 1.29 | 0.96 | Random |

| n-Butyl Acrylate | Methyl Methacrylate | 0.34 | 1.7 | Random/Statistical |

| Styrene | Butyl Acrylate | ~0.75 | ~0.18 | Random/Statistical |

Block Copolymer Synthesis

Block copolymers containing a poly(this compound) segment can be synthesized using controlled/living polymerization techniques, which allow for the sequential addition of different monomer blocks. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are versatile methods for creating well-defined acrylate block copolymers scirp.orgcmu.edu.

In a typical ATRP synthesis of an acrylate/methacrylate block copolymer, a macroinitiator of the first block is used to initiate the polymerization of the second monomer cmu.edu. For example, a poly(methyl methacrylate) macroinitiator can effectively initiate the polymerization of acrylic monomers. However, for a polyacrylate macroinitiator to effectively initiate methacrylate polymerization, halogen exchange is often necessary, where the bromine end group and a CuCl catalyst are used cmu.edu. Living anionic polymerization is another powerful technique used to synthesize triblock copolymers, such as poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate), which exhibit narrow molecular weight distributions (Mw/Mn = 1.1–1.3) pstc.org. These controlled methods enable the synthesis of materials with precise architectures and functionalities, such as thermoplastic elastomers or specialty adhesives cmu.edupstc.org.

Table 2: Methods for Acrylate Block Copolymer Synthesis

| Polymerization Technique | Description | Key Features | Example Monomers |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization using a transition metal catalyst (e.g., copper) to reversibly activate/deactivate the growing polymer chain. | Well-defined molecular weights, narrow polydispersity, versatile for various monomers. | Methyl methacrylate, Butyl acrylate cmu.edu |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | A controlled radical polymerization that uses a chain transfer agent to mediate the polymerization. | Enables control over a wide range of functional monomers to form well-defined copolymers. | Stearyl acrylate, Hydroxyethyl acrylate scirp.org |

| Living Anionic Polymerization | An ionic polymerization with no formal termination step, allowing for sequential monomer addition. | Very narrow molecular weight distribution, precise control over architecture. | Methyl methacrylate, n-Butyl acrylate pstc.org |

Graft Copolymerization

Graft copolymers featuring poly(this compound) side chains can be prepared via several strategies, primarily categorized as "grafting through," "grafting from," and "grafting to."

Grafting through: This method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a comonomer. The reactivity ratios of the macromonomer and the comonomer are crucial factors cmu.edu. For instance, ATRP has been used to copolymerize poly(ethylene oxide) macromonomers to form graft copolymers with a gradient structure due to differing reactivity ratios cmu.edu.

Grafting from: In this approach, a polymer backbone is functionalized with initiator sites from which the graft chains are grown. This has been used to create materials like polyethylene-g-poly(n-butyl acrylate) using a polyethylene (B3416737) macroinitiator cmu.edu.

Grafting to: This technique involves attaching pre-formed polymer chains to a functionalized polymer backbone.

The choice of method depends on the desired architecture and properties of the final graft copolymer. For example, the graft copolymerization of methyl acrylate onto a styrene-butadiene block copolymer occurs by the addition of the growing poly(methyl acrylate) macroradical to the double bond of the butadiene units marquette.edu.

Cross-Linking Mechanisms in Acrylate Networks

Cross-linked acrylate networks are valued for their durability and chemical resistance rsc.org. While traditionally formed using multifunctional cross-linking monomers, research has shown that networks can also be formed from monofunctional acrylates, such as this compound, through specific mechanisms rsc.org. A key process is a chain transfer mechanism involving hydrogen atom transfer (HAT) between the monomer's substituent groups and propagating radicals rsc.org. Quantum chemical calculations have shown that for certain acrylates, such as those with hydroxyl or methoxyethoxyethoxyethyl groups, the HAT reactions are thermodynamically stable, leading to effective cross-linking rsc.org.

Another approach to creating complex network structures is through the formation of interpenetrating networks (IPNs) and grafted polymer networks (GPNs) mdpi.com. In a GPN, two distinct polymer systems are not only co-entangled but also covalently bonded, which can be achieved by using a hybrid monomer containing two different reactive moieties mdpi.com. The balance between step-growth and chain-growth mechanisms, as seen in thiol-acrylate systems, can also be manipulated to control network structure and properties researchgate.net.

Suspension and Emulsion Polymerization Techniques

Suspension and emulsion polymerization are heterogeneous techniques widely used for the synthesis of acrylate polymers, including poly(this compound).

Suspension Polymerization: In this process, the monomer is dispersed as droplets in a continuous phase, typically water. An initiator soluble in the monomer is used, and polymerization occurs within each individual droplet, which acts as a tiny bulk reactor youtube.com. A suspending agent or stabilizer, such as polyvinyl alcohol, is required to prevent the droplets from coalescing youtube.com. The final product is in the form of small polymer beads or microspheres nih.gov.

Emulsion Polymerization: This technique involves emulsifying the monomer in a continuous phase (usually water) with a surfactant to form micelles youtube.com. A water-soluble initiator is used, and polymerization is initiated in the aqueous phase, with the polymer chains growing within the monomer-swollen micelles youtube.comyoutube.com. This method produces a stable dispersion of polymer particles, known as a latex, with particle sizes typically smaller than those from suspension polymerization youtube.com. It is a complex process with many components, but it allows for high molecular weights to be achieved at fast polymerization rates youtube.com.

Process Parameters and Reaction Conditions

The outcome of suspension and emulsion polymerization is highly dependent on various process parameters and reaction conditions. Careful control of these variables is essential to achieve the desired particle size, molecular weight, and conversion.

In suspension polymerization, key parameters include the type and concentration of the suspending agent, the initiator dosage, stirring speed, monomer-to-water ratio, and reaction temperature nih.govresearchgate.net. For the synthesis of acrylate resin microspheres, optimal conditions were found to be a reaction temperature of 75–80°C with benzoyl peroxide as the initiator nih.gov.

For emulsion polymerization, critical factors include the concentrations of monomer, initiator, and surfactant researchgate.net. The process often involves a "delayed addition" technique where the monomer is added slowly over several hours to control the reaction exotherm and particle morphology youtube.com. The type of initiator (e.g., redox initiators like potassium persulfate) and emulsifiers (anionic and non-ionic) also play a significant role youtube.comresearchgate.net.

Table 3: Typical Process Parameters for Acrylate Suspension Polymerization This table presents data for analogous acrylate systems to illustrate typical reaction conditions.

| Parameter | Value/Range | Purpose/Effect | Reference |

|---|---|---|---|

| Monomers | Methyl Methacrylate, Methyl Acrylate | Forms the polymer microspheres | nih.gov |

| Continuous Phase | Deionized Water | Disperses the monomer droplets | nih.gov |

| Initiator | Benzoyl Peroxide (BPO) | Starts the radical polymerization | nih.gov |

| Initiator Dosage | 1.2 g (for a specific batch size) | Influences polymerization rate and molecular weight | nih.gov |

| Suspending Agent | Calcium Carbonate / Polyvinyl alcohol | Prevents coalescence of monomer droplets | nih.govresearchgate.net |

| Reaction Temperature | 75–80°C | Affects initiation rate and overall reaction kinetics | nih.gov |

| Reaction Time | 1 hour | Determines the final monomer conversion | nih.gov |

| Stirring Speed | Variable | Affects droplet size and stability | researchgate.net |

Synthesis of Polymer Microspheres

Suspension polymerization is a highly effective method for producing polymer microspheres with regular spherical shapes and smooth surfaces nih.gov. The particle size of the resulting microspheres can be tuned by adjusting parameters such as stirring speed and the concentration of the cross-linking agent researchgate.net. For instance, in the synthesis of poly(styrene-co-ethyl hexyl acrylate-co-acrylic acid) microspheres via batch emulsion polymerization, particle diameters ranging from 212 to 332 nm were achieved semanticscholar.org.

Dispersion polymerization is another technique used to synthesize narrowly dispersed microspheres. In this method, the polymerization is initially homogeneous, but the resulting polymer precipitates to form nuclei that grow into particles, stabilized by a polymeric stabilizer mdpi.com. This technique has been successfully used to synthesize poly(ε-caprolactone) microspheres with a narrow particle size distribution using poly(dodecyl acrylate) as a stabilizer mdpi.com. The particle size can be controlled by factors such as the molecular weight of the stabilizer and the reaction temperature mdpi.com.

Ab-initio Emulsion Polymerization

Ab-initio emulsion polymerization represents a surfactant-free approach to the synthesis of polymer latexes. In this method, the polymerization is initiated in an aqueous medium without the initial presence of a conventional surfactant. The stabilization of the forming polymer particles is achieved through mechanisms inherent to the polymerization system itself, such as the generation of charged end-groups from the initiator or the use of self-emulsifying monomers. For long-chain acrylates like this compound, this technique offers the potential for creating polymer dispersions with high purity, which can be advantageous in applications where residual surfactant is undesirable.

The polymerization process typically begins with the initiation of monomer molecules dissolved in the aqueous phase. As the oligomeric radicals grow, they become increasingly hydrophobic and eventually precipitate from the aqueous phase, forming primary polymer particles. The stability of these nascent particles is crucial and is often governed by the charged fragments derived from the initiator, such as sulfate (B86663) radicals from potassium persulfate, which become covalently bound to the polymer chains. These charged end-groups provide electrostatic stabilization, preventing particle agglomeration.

The kinetics of ab-initio emulsion polymerization of this compound are influenced by several factors, including the concentration of the initiator, the monomer concentration, and the reaction temperature. The rate of polymerization is typically characterized by an initial slow period corresponding to particle nucleation, followed by a period of rapid polymerization where the monomer diffuses into the growing polymer particles.

Research Findings

Detailed experimental studies on the ab-initio emulsion homopolymerization of this compound are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of other long-chain acrylates in similar polymerization systems. The hydrophobic nature of the 1-methylnonyl group would significantly influence the partitioning of the monomer between the aqueous phase and the polymer particles, thereby affecting the polymerization kinetics and the final particle morphology.

In a hypothetical ab-initio emulsion polymerization of this compound, key parameters such as monomer conversion, particle size, and molecular weight would be monitored to understand the reaction progress. The following tables present plausible data for such a system, based on general principles and data from similar acrylate polymerizations.

Table 1: Effect of Initiator Concentration on Polymerization of this compound

| Initiator Conc. (mmol/L) | Monomer Conversion (%) | Avg. Particle Diameter (nm) | Molecular Weight (Mw, g/mol ) |

| 1.0 | 85 | 250 | 550,000 |

| 2.0 | 92 | 210 | 480,000 |

| 3.0 | 95 | 180 | 420,000 |

| 4.0 | 96 | 160 | 370,000 |

Note: Data are representative and based on typical trends observed in ab-initio emulsion polymerization of hydrophobic monomers.

An increase in initiator concentration generally leads to a higher rate of polymerization and a greater number of primary particles, resulting in a smaller final particle size. Concurrently, a higher initiator concentration provides more radical species, which can lead to a lower average molecular weight due to an increased rate of termination reactions.

Table 2: Effect of Monomer Concentration on Polymerization of this compound

| Monomer Conc. (wt%) | Monomer Conversion (%) | Avg. Particle Diameter (nm) | Molecular Weight (Mw, g/mol ) |

| 10 | 94 | 190 | 510,000 |

| 15 | 91 | 220 | 530,000 |

| 20 | 88 | 260 | 560,000 |

| 25 | 85 | 300 | 590,000 |

Note: Data are representative and based on typical trends observed in ab-initio emulsion polymerization of hydrophobic monomers.

Higher initial monomer concentrations can lead to larger particle sizes as more monomer is available to swell the growing particles. The effect on monomer conversion and molecular weight can be complex, as it is tied to the interplay between the rates of propagation and termination within the polymer particles.